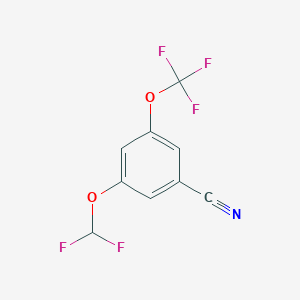
3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile
Übersicht
Beschreibung
3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H4F5NO2 and its molecular weight is 253.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile, a fluorinated benzonitrile derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of difluoromethoxy and trifluoromethoxy groups may influence its interaction with biological targets, particularly in the context of drug development.
- Molecular Formula : C9H4F5NO
- CAS Number : 121228519
- Structural Characteristics : The compound features a benzonitrile core substituted with two fluorinated methoxy groups, which may enhance its lipophilicity and metabolic stability.
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, including enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter the metabolism of co-administered drugs, suggesting implications for pharmacokinetics and drug interactions.
Cytotoxicity Studies
In cytotoxicity assays against human embryonic kidney (HEK293) cell lines, several fluorinated derivatives showcased low toxicity at concentrations up to 80 µM. This finding is critical for assessing the safety profile of new compounds in drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that:
- Fluorinated Substituents : The presence of electron-withdrawing groups like difluoromethoxy and trifluoromethoxy can enhance binding affinity to biological targets.
- Positioning of Substituents : The specific placement of these groups influences both the potency and selectivity of the compounds against various biological pathways .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | IC50 Value (µM) | Target Enzyme/Pathway |
|---|---|---|---|
| Triazolopyrazine Derivative | Antimalarial | 0.3 - >20 | Plasmodium falciparum |
| Fluorinated Analog | Cytotoxicity | >80 | HEK293 Cells |
| This compound | CYP Inhibition | N/A | CYP1A2 |
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-5-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO2/c10-8(11)16-6-1-5(4-15)2-7(3-6)17-9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAVLUICLSBXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















